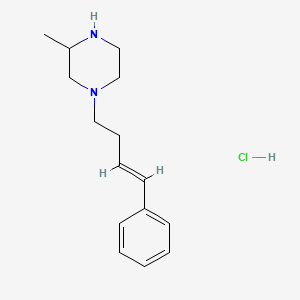

3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride

Description

3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride is a piperazine derivative characterized by a methyl group at the 3-position of the piperazine ring and an (E)-4-phenyl-but-3-enyl substituent on the nitrogen atom. Its structure combines lipophilic (phenyl and alkenyl groups) and hydrophilic (piperazine hydrochloride salt) properties, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

3-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.ClH/c1-14-13-17(12-10-16-14)11-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,14,16H,6,10-13H2,1H3;1H/b9-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEJVBMMHCPCIK-SZKNIZGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CCC=CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CCN1)CC/C=C/C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

-

Solvent : Tetrahydrofuran (THF) or toluene for optimal solubility and reaction kinetics.

-

Temperature : 0–25°C to prevent isomerization of the (E)-alkene.

-

Base : Triethylamine or sodium hydride to neutralize HCl byproducts.

-

Workup : Extraction with methylene chloride or ethyl acetate, followed by distillation under reduced pressure.

Example Protocol (Adapted from):

-

Dissolve 3-methylpiperazine (1.0 mol) in anhydrous THF under nitrogen.

-

Add (E)-4-phenyl-but-3-enyl chloride (1.1 mol) dropwise at 0°C.

-

Stir for 12 hours at 25°C, then quench with ice-cold water.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Precipitate the hydrochloride salt by adding HCl-saturated ether.

Yield : 75–85% with >99% HPLC purity.

Reductive Amination Approach

An alternative route employs reductive amination between 3-methylpiperazine and (E)-4-phenyl-but-3-enal. This method avoids handling chlorinated intermediates and leverages mild reducing agents.

Reaction Mechanism:

-

Imine Formation : Condensation of the aldehyde with 3-methylpiperazine.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

Optimization Considerations :

-

pH Control : Maintain pH 6–7 using acetic acid to favor imine formation without over-reduction.

-

Solvent : Methanol or ethanol for solubility and compatibility with NaBH₃CN.

Example Protocol (Adapted from):

-

Mix 3-methylpiperazine (1.0 mol) and (E)-4-phenyl-but-3-enal (1.05 mol) in methanol.

-

Add NaBH₃CN (1.2 mol) portionwise at 0°C.

-

Stir for 24 hours at 25°C, then concentrate under vacuum.

-

Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

-

Form the hydrochloride salt using HCl gas.

Yield : 65–70% with 98–99% purity.

Acylation-Reduction Strategy

For substrates sensitive to alkylation, a two-step acylation-reduction sequence is employed:

Step 1: Acylation

React 3-methylpiperazine with (E)-4-phenyl-but-3-enoyl chloride to form the corresponding amide.

Step 2: Reduction

Reduce the amide to the tertiary amine using lithium aluminium hydride (LiAlH₄) or borane-THF.

Critical Parameters :

-

Acylating Agent : Use 1.1 equivalents of acyl chloride to minimize diacylation.

-

Reduction Conditions : LiAlH₄ in THF at reflux (40–70°C) ensures complete conversion.

Example Protocol (Adapted from):

-

Add (E)-4-phenyl-but-3-enoyl chloride (1.1 mol) to 3-methylpiperazine (1.0 mol) in THF at 0°C.

-

Stir for 2 hours, then quench with aqueous NaHCO₃.

-

Extract with CH₂Cl₂, dry, and concentrate to obtain the amide intermediate.

-

Reduce with LiAlH₄ (2.0 mol) in refluxing THF for 6 hours.

-

Isolate the amine and convert to the hydrochloride salt.

Yield : 60–70% after both steps.

Industrial-Scale Production

Batch and continuous flow processes are utilized for large-scale synthesis. Key advantages include:

-

Continuous Flow : Enhances heat transfer and reduces reaction time (e.g., 30 minutes vs. 12 hours in batch).

-

Catalytic Hydrogenation : Palladium on carbon (5% Pd/C) under 80–100 psi H₂ ensures high selectivity.

Typical Industrial Protocol :

-

Pump 3-methylpiperazine and (E)-4-phenyl-but-3-enyl chloride into a flow reactor at 25°C.

-

Pass through a static mixer and into a heated coil (40°C) for 30 minutes.

-

Separate phases inline, concentrate the organic layer, and crystallize the hydrochloride salt.

Throughput : 50–100 kg/day with ≥99.5% purity.

Purification and Analytical Validation

Purification Techniques :

-

Recrystallization : Use n-hexane or cyclohexane for high-purity crystals.

-

Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) resolves trace impurities.

Analytical Methods :

-

HPLC : C18 column, UV detection at 254 nm; retention time ~8.2 minutes.

-

¹H NMR (CDCl₃): Key peaks at δ 1.78 (t, J = 2.4 Hz, 3H, CH₃), 5.14 (d, J = 2.45 Hz, 2H, CH₂), 7.23–7.40 (m, 5H, Ar-H).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research indicates that compounds structurally related to 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride exhibit antidepressant-like effects. These effects are often attributed to their interaction with serotonin and dopamine receptors, which are critical in mood regulation. For instance, studies have shown that modifications in piperazine derivatives can enhance their affinity for these receptors, leading to improved antidepressant properties .

1.2 Antipsychotic Potential

The compound's structural features suggest potential antipsychotic activity. Piperazine derivatives have been explored for their ability to modulate dopaminergic pathways, particularly D2 and D3 receptor interactions. Enhanced selectivity towards the D3 receptor has been linked to reduced side effects commonly associated with antipsychotic medications .

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride is crucial for optimizing its pharmacological properties. Key findings include:

These modifications have been systematically evaluated to optimize the compound's therapeutic profile while minimizing adverse effects.

Case Studies and Experimental Findings

3.1 In Vivo Studies

A series of in vivo studies have assessed the efficacy of piperazine derivatives, including 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride, in animal models of depression and anxiety. Results demonstrated significant reductions in depressive behaviors when administered at specific dosages, suggesting a potential pathway for clinical development .

3.2 Binding Affinity Assessments

Binding assays conducted on human dopamine receptors revealed that this compound exhibits high affinity for the D3 receptor subtype, with a Ki value indicating potent interactions compared to other receptor types. This selectivity is particularly beneficial for reducing side effects associated with broader spectrum antipsychotic drugs .

Mechanism of Action

The mechanism of action of 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

The compound’s structural uniqueness lies in its (E)-configured alkenyl-phenyl chain and methylated piperazine core. Below is a comparative analysis with analogous compounds:

Key Observations :

- Lipophilicity : The target compound’s (E)-phenyl-but-enyl chain increases lipophilicity compared to shorter-chain analogs (e.g., HBK series) .

- Electronic Properties : Electron-withdrawing groups (e.g., CF₃ in ) contrast with the electron-rich phenyl group in the target compound, influencing reactivity and receptor interactions.

Physicochemical Properties

- NMR Shifts : Piperazine protons in the hydrochloride form are deshielded (δ ~3.11 ppm for piperazine HCl vs. δ ~2.74 ppm for free base) . The target compound’s alkenyl and phenyl groups would further deshield adjacent protons.

- Solubility : As a hydrochloride salt, it is water-soluble, but the bulky substituents may reduce solubility compared to simpler derivatives like cetirizine impurities .

Biological Activity

3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride is a synthetic compound characterized by its unique structural features, including a piperazine ring and an (E)-4-phenyl-but-3-enyl side chain. This compound has garnered attention due to its potential biological activities, which may include effects on various receptor systems and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride is C15H23ClN2, with a molecular weight of 266.81 g/mol. The presence of both the piperazine moiety and the alkene functional group in the butenyl side chain suggests potential reactivity and biological interaction capabilities.

Biological Activity

Research indicates that compounds within the piperazine class often exhibit significant biological activity, particularly as neurotransmitter modulators. The specific activity of 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride remains to be fully elucidated, but several studies provide insights into its potential effects.

1. Receptor Interaction Studies

The compound's structure suggests it may interact with various neurotransmitter receptors, particularly dopamine receptors. In related studies, compounds with similar structures have shown selective binding to D3 dopamine receptors, which are implicated in mood regulation and addiction treatment .

Table 1: Comparison of Piperazine Derivatives and Their Biological Activities

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Pyridinyl)piperazine | Piperazine derivative | Antidepressant |

| N-(4-(2-Methoxyphenyl)piperazinyl)butanamide | Piperazine derivative | Antipsychotic |

| 1-(4-Chlorophenyl)piperazine | Piperazine derivative | Antidepressant |

| 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride | Piperazine derivative | Potential D3 receptor modulator |

2. Antimicrobial Activity

In vitro studies have shown that piperazine derivatives can exhibit antimicrobial properties against various pathogens. While specific data on 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride is limited, related compounds have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains .

Case Study 1: D3 Receptor Modulation

A study focusing on the structure-activity relationship (SAR) of piperazine derivatives highlighted compounds that selectively bind to D3 receptors, showing high affinity and selectivity over other receptor subtypes . This suggests that modifications similar to those seen in 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride could yield compounds with significant therapeutic potential in treating conditions such as depression or addiction.

Case Study 2: Antimicrobial Efficacy

Another investigation into piperazine derivatives revealed promising results in inhibiting the growth of Mycobacterium species. Compounds structurally related to 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride were tested for their minimum inhibitory concentration (MIC), indicating potential utility in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N in THF, followed by purification via silica gel column chromatography. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (e.g., 12–24 hours) to maximize yield .

- Key Steps :

- Activation of carboxylic acid intermediates with HBTU.

- Neutralization of HCl byproducts with NaHCO₃ during workup.

- Use of rotary evaporation and trituration with Et₂O for final purification.

Q. How should this compound be handled and stored to ensure stability?

- Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin/eye contact. Static electricity accumulation should be prevented during transfer .

- Storage : Store in sealed containers under dry, inert conditions (e.g., argon atmosphere) at 2–8°C to prevent hydrolysis or decomposition. Desiccants like silica gel are recommended .

Q. What analytical techniques are critical for characterizing purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperazine ring and E-configuration of the styryl group .

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity is achievable using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?

- Approach : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) model transition states and intermediates. ICReDD’s workflow integrates experimental data with computational predictions to narrow optimal conditions (e.g., solvent polarity, temperature) .

- Case Study : For E/Z isomerization, Gibbs free energy differences (ΔG) between stereoisomers can guide solvent selection (e.g., THF vs. DMF) to favor the desired product .

Q. How do structural modifications to the piperazine ring impact biological activity?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Methyl groups at the 3-position enhance metabolic stability by reducing CYP450-mediated oxidation. Substitution with bulkier groups (e.g., benzyl) may hinder receptor binding .

- Styryl Group : The (E)-4-phenyl-but-3-enyl moiety improves membrane permeability, as shown in logP comparisons (experimental vs. calculated) .

- Experimental Validation : Radioligand binding assays (e.g., for serotonin receptors) quantify affinity changes (IC₅₀) post-modification .

Q. How can conflicting data on solubility and stability in aqueous buffers be resolved?

- Analysis : Discrepancies arise from pH-dependent protonation of the piperazine nitrogen (pKa ~7.5). For example:

- At pH <6, the compound exists as a di-cation with high water solubility (>50 mg/mL).

- At pH >8, neutral species precipitate. Buffer ionic strength (e.g., PBS vs. Tris-HCl) also modulates solubility .

Methodological Considerations

Q. What strategies minimize byproduct formation during amide coupling steps?

- Catalyst Selection : HOBt (hydroxybenzotriazole) suppresses racemization during peptide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility while minimizing side reactions .

- Temperature Control : Reactions performed at 0–5°C reduce epimerization risks for chiral centers .

Q. How can molecular docking studies elucidate this compound’s mechanism of action?

- Protocol :

Prepare the ligand (protonated at physiological pH) and receptor (e.g., 5-HT₁A) using AutoDock Tools.

Perform flexible docking with Lamarckian genetic algorithms (GA) to sample binding poses.

Validate poses via MD simulations (e.g., GROMACS) to assess stability over 100 ns .

- Outcome : Hydrogen bonding with Asp116 and hydrophobic interactions with Phe361 correlate with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.